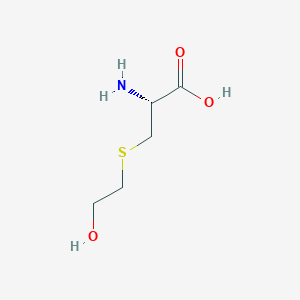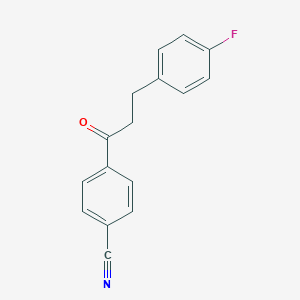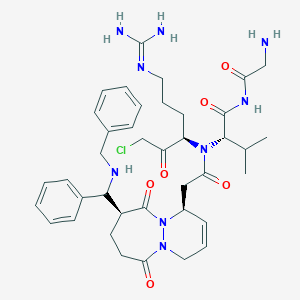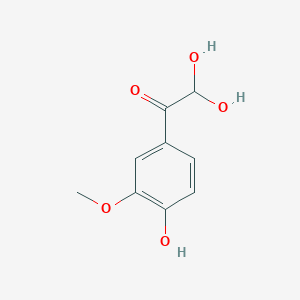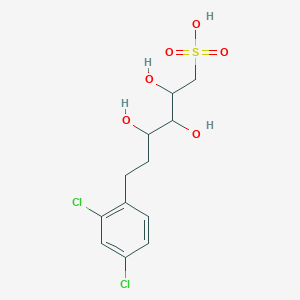
Quinoline-2,5-dicarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline-2,5-dicarboxylic Acid is an organic compound with the molecular formula C11H7NO4 It is a derivative of quinoline, featuring two carboxylic acid groups at the 2 and 5 positions of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Quinoline-2,5-dicarboxylic Acid typically involves the hydrolysis of its diester derivatives. One common method is the hydrolysis of 2,5-quinolinedicarboxylic acid diester using an acid with an ionization constant (pKa) of less than 3.0. The reaction is followed by the isolation of the product as the free acid or an acid salt .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale hydrolysis of diester derivatives under controlled acidic conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: Quinoline-2,5-dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with ketone or aldehyde groups, while reduction can produce quinoline alcohols.
科学的研究の応用
Quinoline-2,5-dicarboxylic Acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of Quinoline-2,5-dicarboxylic Acid involves its interaction with various molecular targets and pathways. The compound’s carboxylic acid groups and quinoline ring allow it to participate in hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can influence biological pathways and molecular targets, leading to its observed biological activities .
類似化合物との比較
Quinoline-2,5-dicarboxylic Acid can be compared with other quinoline derivatives such as:
Quinoline-2,3-dicarboxylic acid: Similar in structure but with carboxylic acid groups at the 2 and 3 positions.
Quinoline-3-carboxylic acid: Contains a single carboxylic acid group at the 3 position.
Tetraphenylphthalic acid: An aromatic carboxylic acid with a large π-conjugated system.
Uniqueness: this compound is unique due to the specific positioning of its carboxylic acid groups, which imparts distinct chemical reactivity and potential for forming coordination complexes with metals. This makes it valuable for applications in material science and coordination chemistry .
特性
CAS番号 |
155602-27-0 |
|---|---|
分子式 |
C11H7NO4 |
分子量 |
217.18 g/mol |
IUPAC名 |
quinoline-2,5-dicarboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-10(14)7-2-1-3-8-6(7)4-5-9(12-8)11(15)16/h1-5H,(H,13,14)(H,15,16) |
InChIキー |
QQPOMDFNWUIUJL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C=CC(=NC2=C1)C(=O)O)C(=O)O |
正規SMILES |
C1=CC(=C2C=CC(=NC2=C1)C(=O)O)C(=O)O |
同義語 |
2,5-Quinolinedicarboxylicacid(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


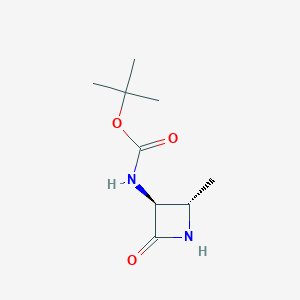
![tert-butyl N-[(2S,3S)-1-methoxy-2-methyl-4-oxoazetidin-3-yl]carbamate](/img/structure/B131544.png)
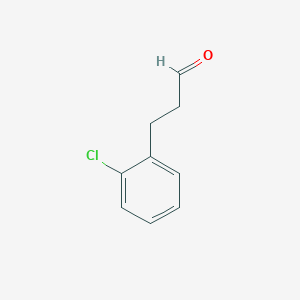
![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131552.png)
![tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B131553.png)
![(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131554.png)
![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131555.png)
![(3aR,4S,5R,6aS)-4-(tert-Butyldimethylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131556.png)
